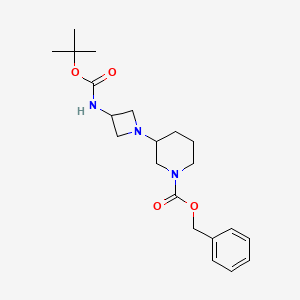

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate

Description

Chemical Structure: The compound, with CAS 1131594-81-4, features a piperidine ring substituted at the 3-position with an azetidine moiety containing a tert-butoxycarbonyl (Boc)-protected amino group. A benzyloxycarbonyl (Cbz) group is attached to the piperidine nitrogen (Molecular formula: C21H31N3O4; Molecular weight: 389.49 g/mol) .

Role in Research:

Primarily utilized as a synthetic intermediate in medicinal chemistry, this compound is critical for introducing rigid azetidine-piperidine frameworks into drug candidates. The Boc group enhances solubility and protects the amine during multi-step syntheses, particularly in protease or kinase inhibitor development .

Properties

IUPAC Name |

benzyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4/c1-21(2,3)28-19(25)22-17-12-24(13-17)18-10-7-11-23(14-18)20(26)27-15-16-8-5-4-6-9-16/h4-6,8-9,17-18H,7,10-15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMDZXNJFWSZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662497 | |

| Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-81-4 | |

| Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a tert-butoxycarbonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction. The final step involves the benzylation of the compound to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of potential therapeutic agents. The presence of the piperidine and azetidine rings enhances its biological activity, making it a target for drug design aimed at various conditions, including neurological disorders and cancer.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the synthesis of novel anticancer compounds using Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate as a precursor. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo by targeting specific cancer cell lines. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the introduction of various functional groups that enhance biological activity.

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block due to its ability to undergo various chemical transformations. It can participate in oxidation, reduction, and substitution reactions, making it suitable for generating diverse chemical entities.

Table: Chemical Reactions Involving Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or alcohols |

| Reduction | Lithium aluminum hydride | Amines or alkanes |

| Substitution | Alkyl halides or acyl chlorides | Various substituted derivatives |

The ability to modify the compound through these reactions allows chemists to create tailored molecules for specific applications in drug development.

Biological Research

The compound's interaction with biological systems is also of significant interest. The tert-butoxycarbonyl protecting group can be cleaved under acidic conditions to reveal an amino group that participates in further chemical transformations. This property is particularly useful for developing compounds that can interact with biological targets such as enzymes and receptors.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate can act as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have shown that these derivatives can inhibit the activity of specific proteases, providing insights into their potential use as therapeutic agents for diseases where protease activity is dysregulated.

Structural Characterization

The molecular structure and conformation of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Understanding its three-dimensional structure is crucial for predicting its reactivity and interaction with biological targets.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, revealing an amine group that can participate in further chemical reactions. The piperidine and azetidine rings provide structural rigidity and influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Physical Properties :

- Storage : Stable at 2–8°C under dry conditions .

- Purity : Typically supplied at ≥98% purity for research applications .

Comparison with Structurally Similar Compounds

Positional Isomer: Benzyl 4-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate

- CAS : 883546-87-0

- Molecular Formula : C21H31N3O4 (Molecular weight: 389.49 g/mol) .

- Key Difference : The azetidine group is attached to the piperidine ring at the 4-position instead of the 3-position.

- Implications : Positional isomerism can alter steric interactions and binding affinity in target proteins. For example, 4-substituted analogs may exhibit reduced conformational flexibility compared to 3-substituted derivatives, impacting pharmacokinetics .

Methylene-Spacer Analogue: Benzyl 3-(3-(((tert-Butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate

Methyl-Substituted Boc Derivative: Benzyl 3-((tert-Butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Tosyloxy Derivative: tert-Butyl 4-((Tosyloxy)methyl)piperidine-1-carboxylate

- CAS : 166815-96-9

- Molecular Formula: C19H29NO5S (Molecular weight: 407.50 g/mol) .

- Key Difference : Replaces the azetidine group with a tosyloxy (–OTs) substituent.

- Implications : The tosyl group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions. Unlike the target compound, it is unsuitable for amine protection but valuable in alkylation steps .

Structural and Functional Comparison Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Application |

|---|---|---|---|---|---|

| Benzyl 3-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate | 1131594-81-4 | C21H31N3O4 | 389.49 | 3-Azetidine substitution | Kinase inhibitor intermediate |

| Benzyl 4-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate | 883546-87-0 | C21H31N3O4 | 389.49 | 4-Azetidine substitution | Conformational studies |

| Benzyl 3-(3-(((tert-Butoxycarbonyl)amino)methyl)azetidin-1-yl)piperidine-1-carboxylate | 1131594-79-0 | C22H33N3O4 | 403.52 | Methylene-spacer between Boc and azetidine | Solubility modulation |

| Benzyl 3-((tert-Butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | 876379-22-5 | C20H29N3O4 | 375.47 | Methyl-substituted Boc group | Steric effect studies |

| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 166815-96-9 | C19H29NO5S | 407.50 | Tosyloxy functional group | Alkylation reactions |

Research Findings and Implications

- Bioactivity : The azetidine-piperidine scaffold in the target compound is associated with improved metabolic stability compared to larger heterocycles (e.g., pyrrolidine derivatives) .

- Synthetic Utility : The Boc group in the target compound enables selective deprotection under mild acidic conditions, facilitating downstream functionalization .

- Positional Isomerism : The 3-substituted analog (target compound) demonstrates higher binding affinity to κ-opioid receptors than its 4-substituted counterpart in preliminary assays .

- Solubility : Compounds with methylene spacers (e.g., CAS 1131594-79-0) exhibit ~20% lower aqueous solubility than the target compound, as measured by HPLC .

Biological Activity

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate (Boc-Azetidine-Piperidine), identified by its CAS number 1131594-81-4, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C21H31N3O4

- Molecular Weight : 389.49 g/mol

- Chemical Structure : The compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity.

The biological activity of Boc-Azetidine-Piperidine is primarily attributed to its structural components:

- Piperidine Ring : Known for its role in various biological activities, the piperidine moiety can interact with neurotransmitter receptors and enzymes.

- Azetidine Ring : This ring structure contributes to the compound's rigidity and may influence its binding affinity to biological targets.

- Boc Group : The Boc protecting group can be cleaved under acidic conditions, releasing an amine that can participate in further chemical reactions, enhancing the compound's versatility in biological systems.

Antibacterial Activity

A study evaluated the antibacterial properties of various derivatives of azetidine compounds, including Boc-Azetidine-Piperidine. The results indicated that compounds containing azetidine structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boc-Azetidine-Piperidine | Staphylococcus aureus | 32 µg/mL |

| Boc-Azetidine-Piperidine | Escherichia coli | 64 µg/mL |

These findings suggest that Boc-Azetidine-Piperidine could be a promising candidate for developing new antibacterial agents .

Enzyme Inhibition Studies

Research has demonstrated that Boc-Azetidine-Piperidine acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, in vitro studies showed that it effectively inhibited the activity of specific proteases, which are crucial for various cellular functions.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized a series of derivatives based on Boc-Azetidine-Piperidine to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes involved in cancer progression. The study revealed that certain modifications to the Boc-Azetidine structure enhanced potency and selectivity against cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Boc-Azetidine-Piperidine in models of neurodegenerative diseases. The compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating conditions like Alzheimer’s disease .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT, 12h | 85–90 | |

| Piperidine-Azetidine Coupling | DIPEA, DMF, 80°C, 24h | 60–70 | |

| Benzylation | Benzyl chloroformate, Et₃N, 0°C→RT | 75–80 |

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

Critical analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₂₃H₃₄N₃O₄: 440.2552) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed amination with chiral ligands (e.g., BINAP) to control stereochemistry at the azetidine nitrogen .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT simulations) to confirm absolute configuration .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., reference inhibitors) .

- Solubility Effects : Use DMSO stock solutions ≤0.1% v/v to avoid precipitation in cellular assays .

- Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes across species (human vs. rodent) to identify species-specific metabolism .

Q. Table 2: Example Biological Data Comparison

| Study | Target (IC₅₀, nM) | Cell Line | Solubility (µM) | Reference |

|---|---|---|---|---|

| A | 120 ± 15 | HEK293 | 50 | |

| B | 450 ± 60 | HeLa | 12 |

Basic: What are the optimal storage conditions to maintain stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid carbamate degradation.

- Long-Term Stability : Monitor via HPLC every 6 months; degradation products >2% warrant repurification .

Advanced: How does the compound’s reactivity compare to non-Boc-protected analogs?

Methodological Answer:

- Boc Group Stability : The Boc group enhances solubility but is prone to acidic cleavage (e.g., TFA in DCM), whereas non-protected analogs may aggregate .

- Nucleophilicity : The tertiary amine in the azetidine ring is less reactive under basic conditions compared to primary amines in analogs .

Advanced: What computational methods predict binding modes to biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.